molecular formula C16H23N5O2 B11145947 N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11145947
M. Wt: 317.39 g/mol
InChI Key: KHDIPGQOPMISPR-UHFFFAOYSA-N
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Description

N-[2-(2-Furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a furyl ethyl side chain, a cyclohexyl core substituted with a 1,2,3,4-tetrazole moiety, and an acetamide functional group.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H23N5O2/c22-15(17-9-6-14-5-4-10-23-14)11-16(7-2-1-3-8-16)12-21-13-18-19-20-21/h4-5,10,13H,1-3,6-9,11-12H2,(H,17,22)

InChI Key

KHDIPGQOPMISPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCC2=CC=CO2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the furan and tetraazole intermediates with the cyclohexyl group under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The tetraazole ring can be reduced to form amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced tetraazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used to study the interactions of furan and tetraazole rings with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tetraazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

  • Target Compound : Features a 1,2,3,4-tetrazole ring, which enhances metabolic stability and hydrogen-bonding capacity.
  • Curcumin Derivative (): Contains a 1,2,3-triazole ring synthesized via click chemistry.
  • Anti-Exudative Triazole (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibited anti-inflammatory activity comparable to diclofenac (8 mg/kg) at 10 mg/kg doses. The triazole-thioether moiety may enhance solubility compared to the tetrazole .

Cyclohexyl vs. Cyclopentyl Substituents

  • Cyclopentyl Acetamide (): N-[1-(((4-(4-Fluorophenyl)-3-phenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (compound 4d) showed 98.9% HPLC purity and a molecular ion peak at m/z 470. The cyclopentyl ring likely reduces steric hindrance compared to cyclohexyl, favoring faster metabolic clearance .

Furan-Containing Analogs

  • Target Compound : The 2-furyl ethyl group may modulate lipophilicity and bioavailability.
  • Furan-Triazole Hybrid (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated significant anti-exudative activity, suggesting furan’s role in enhancing tissue permeability .

Anti-Inflammatory and Anti-Exudative Activities

Compound Class Key Substituents Activity (Dose) Reference
Target Compound Tetrazole, cyclohexyl, furyl ethyl Not reported
Triazole-Sulfanyl Acetamide Triazole, furan, sulfanyl 84% inhibition (10 mg/kg)
RS194B (Oxime Therapy) Hydroxyimino, azepane Organophosphate antidote

Receptor Targeting

  • Opioid Receptor Ligands (): DIPPA: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide acts as a κ-opioid receptor antagonist . U-51754: Features a dimethylamino-cyclohexyl group, highlighting the role of amino substituents in receptor affinity .

Key Research Findings and Limitations

  • Structural Advantages : The tetrazole ring in the target compound may confer superior metabolic stability over triazole analogs but could reduce solubility.
  • Gaps in Data: Limited direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.
  • Contradictions : While furan enhances permeability in anti-exudative agents (), its contribution to CNS targeting (e.g., opioid ligands in –9) remains unverified.

Tables of Comparative Data

Table 1: Structural Features

Compound Core Structure Key Substituents
Target Compound Acetamide Tetrazole, cyclohexyl, furyl ethyl
Curcumin Derivative () Acetamide Triazole, fluorinated ethoxy
RS194B () Oxime Acetamide Hydroxyimino, azepane

Notes

  • Limitations : The absence of direct studies on the target compound necessitates reliance on structural analogs.
  • Contradictions : Varied substituent effects (e.g., tetrazole vs. triazole) complicate cross-class comparisons.
  • Recommendations : Future work should prioritize in vitro receptor binding assays and pharmacokinetic profiling.

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